
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidine family This compound is characterized by the presence of a 1,3-oxazolidine ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with glycolic acid ester. The reaction proceeds through the formation of N-(3,5-dichlorophenyl) carbamoyloxy acetic acid esters, which are then cyclized in the presence of bases to yield the target oxazolidine-2,4-dione .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized oxazolidine derivatives, which can have different chemical and biological properties.
Aplicaciones Científicas De Investigación
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
3,5-Dichlorophenylhydrazine hydrochloride: Utilized in the synthesis of anti-leukemic agents.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A disruptor of mycobacterial energetics.
Uniqueness
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione is unique due to its specific structural features, such as the presence of the oxazolidine ring and the dichlorophenyl group
Propiedades
Número CAS |
50471-47-1 |
|---|---|
Fórmula molecular |
C10H5Cl2NO3 |
Peso molecular |
258.05 g/mol |
Nombre IUPAC |
3-(3,5-dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c1-5-9(14)13(10(15)16-5)8-3-6(11)2-7(12)4-8/h2-4H,1H2 |
Clave InChI |
VVFKGUJMQLOLFY-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

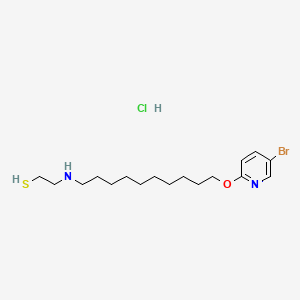



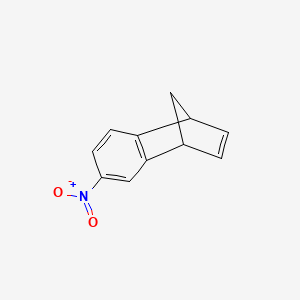
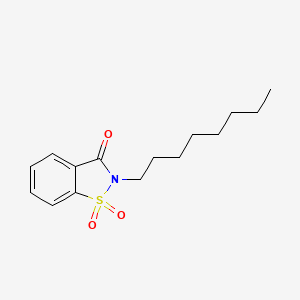
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
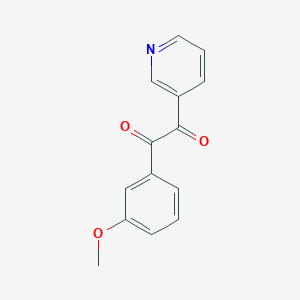
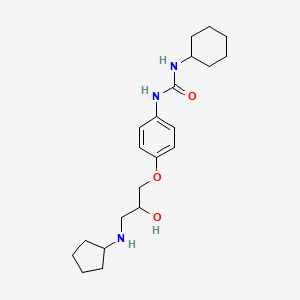
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
